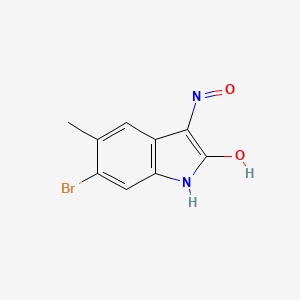![molecular formula C17H17N3O3S B5564726 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole](/img/structure/B5564726.png)
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole core substituted with an ethylsulfanyl group and a methoxy-nitrophenylmethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of ortho-phenylenediamine with 4-methoxy-3-nitrobenzaldehyde in the presence of a reducing agent like sodium metabisulfite . The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yield, scalable processes. These methods may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield . The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various nucleophiles at the methoxy position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . The ethylsulfanyl and methoxy-nitrophenylmethyl groups may enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
2-Methylbenzimidazole: Exhibits antiviral and anti-inflammatory properties.
2-Substituted Benzimidazoles: A broad class of compounds with diverse pharmacological activities.
Uniqueness
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity . The presence of the ethylsulfanyl group and the methoxy-nitrophenylmethyl group distinguishes it from other benzimidazole derivatives, potentially leading to novel applications and therapeutic benefits .
Properties
IUPAC Name |
2-ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-24-17-18-13-6-4-5-7-14(13)19(17)11-12-8-9-16(23-2)15(10-12)20(21)22/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKBIISIYYZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)
![N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)

![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B5564722.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)
![2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

